molecular formula C6H5Cl2N3 B14758937 (E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine

Katalognummer: B14758937
Molekulargewicht: 190.03 g/mol
InChI-Schlüssel: QTUAELBOOBZBQT-QDEBKDIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine typically involves the condensation reaction between 2,4-dichloro-3-pyridinecarboxaldehyde and hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone to hydrazine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-((2-chloropyridin-3-yl)methylene)hydrazine
  • (E)-1-((4-chloropyridin-3-yl)methylene)hydrazine
  • (E)-1-((2,4-difluoropyridin-3-yl)methylene)hydrazine

Uniqueness

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine is unique due to the presence of two chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and interactions with other molecules.

Eigenschaften

Molekularformel

C6H5Cl2N3

Molekulargewicht

190.03 g/mol

IUPAC-Name

(E)-(2,4-dichloropyridin-3-yl)methylidenehydrazine

InChI

InChI=1S/C6H5Cl2N3/c7-5-1-2-10-6(8)4(5)3-11-9/h1-3H,9H2/b11-3+

InChI-Schlüssel

QTUAELBOOBZBQT-QDEBKDIKSA-N

Isomerische SMILES

C1=CN=C(C(=C1Cl)/C=N/N)Cl

Kanonische SMILES

C1=CN=C(C(=C1Cl)C=NN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.